molecular formula C16H16N6O2 B6531758 2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide CAS No. 1019105-11-3

2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

Cat. No. B6531758
CAS RN: 1019105-11-3
M. Wt: 324.34 g/mol
InChI Key: NGNMOWRPZVVUST-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide” is a pyrazole derivative . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The pyrazole and pyrimidine rings form dihedral angles of 6.2 and 8.3° with each other . The dihedral angles between the pyrazole and benzene rings are 54.9 and 58.6° .


Chemical Reactions Analysis

Pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . Among all the tested compounds, some have shown optimal COX-2 inhibitory potency .


Physical And Chemical Properties Analysis

The title compound, C14H13N5, crystallizes with two crystallographically independent molecules in the unit cell . The two molecules form dimers through intermolecular N—H⋯N and C—H⋯N hydrogen bonds .

Safety and Hazards

A scalable and environmentally benign route to the free base of a small molecule splicing modulator was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route .

Future Directions

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, it is expected that more research will be conducted to study its skeleton chemically and biologically .

properties

IUPAC Name

2-methoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-24-11-16(23)19-13-5-3-12(4-6-13)18-14-7-8-15(21-20-14)22-10-2-9-17-22/h2-10H,11H2,1H3,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMOWRPZVVUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

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